3-(2-Aminoethyl)-4,6-dimethylindolin-2-one
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Overview
Description
3-(2-Aminoethyl)-4,6-dimethylindolin-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one typically involves the reaction of 4,6-dimethylindole with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-4,6-dimethylindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
3-(2-Aminoethyl)-4,6-dimethylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar indole structure and is known for its role as a neurotransmitter.
Serotonin: Another indole derivative with significant biological activity.
Melatonin: An indole compound involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-4,6-dimethylindolin-2-one is unique due to its specific structural features, such as the presence of both aminoethyl and dimethyl groups on the indole ring.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4,6-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-5-8(2)11-9(3-4-13)12(15)14-10(11)6-7/h5-6,9H,3-4,13H2,1-2H3,(H,14,15) |
InChI Key |
XOWNHGVPIJSGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)CCN)C |
Origin of Product |
United States |
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